molecular formula C12H10N2O3 B10904701 2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]benzoic acid

2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]benzoic acid

Cat. No.: B10904701
M. Wt: 230.22 g/mol
InChI Key: XMDZHBKBRBRHBM-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is an organic compound characterized by the presence of a furan ring and a benzoic acid moiety connected through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID typically involves the condensation reaction between 2-furylmethylidenehydrazine and 2-carboxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

2-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID involves its interaction with various molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can be crucial for its biological activity. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

    2-{2-[(E)-1-(2-THIENYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.

    2-{2-[(E)-1-(2-PYRIDYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 2-{2-[(E)-1-(2-FURYL)METHYLIDENE]HYDRAZINO}BENZOIC ACID is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]benzoic acid

InChI

InChI=1S/C12H10N2O3/c15-12(16)10-5-1-2-6-11(10)14-13-8-9-4-3-7-17-9/h1-8,14H,(H,15,16)/b13-8+

InChI Key

XMDZHBKBRBRHBM-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)O)N/N=C/C2=CC=CO2

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NN=CC2=CC=CO2

Origin of Product

United States

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